9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate is a synthetic corticosteroid with anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications due to its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, pyrazole ring formation, and esterification at the 21-position with propionic acid. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are used.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as halogenated compounds depending on the specific reaction conditions.
Scientific Research Applications
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a model compound for studying steroid chemistry and synthetic modifications.
Biology: To investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new corticosteroid drugs and formulations.
Industry: As a reference standard in quality control and analytical testing.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules that play a role in inflammation and immune regulation.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.
Betamethasone: Structurally similar with comparable biological activity.
Prednisolone: A commonly used corticosteroid with a slightly different structure and potency.
Uniqueness
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate is unique due to its specific fluorination and pyrazole ring, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its stability and potency compared to other corticosteroids.
Properties
CAS No. |
72149-72-5 |
---|---|
Molecular Formula |
C25H31FN2O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H31FN2O5/c1-4-21(32)33-13-20(31)25-15(12-27-28-25)10-18-17-6-5-14-9-16(29)7-8-22(14,2)24(17,26)19(30)11-23(18,25)3/h7-9,12,15,17-19,28,30H,4-6,10-11,13H2,1-3H3/t15-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
InChI Key |
VTIPYXVCYWSJQP-VZIBZESUSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
Canonical SMILES |
CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.